molecular formula C23H30N2O2 B5576440 3-(3-hydroxy-3-methylbutyl)-N-[3-(1-pyrrolidinyl)benzyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[3-(1-pyrrolidinyl)benzyl]benzamide

Cat. No.: B5576440
M. Wt: 366.5 g/mol
InChI Key: SKRIGAWQDRGXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxy-3-methylbutyl)-N-[3-(1-pyrrolidinyl)benzyl]benzamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.230728204 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The synthesis of compounds structurally related to 3-(3-hydroxy-3-methylbutyl)-N-[3-(1-pyrrolidinyl)benzyl]benzamide often involves cyclization reactions under specific conditions. A study illustrated the Bischler-Napieralski reaction to cyclize N-(4-aryl-4-hydroxybutyl)benzamides into 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This process is consistent with the formation of N-(4-arylbut-3-enyl)benzamide intermediates, demonstrating the potential synthetic pathway for related compounds (Browne, Skelton, & White, 1981).

Antibacterial Activity

Another research focus for benzamide derivatives includes evaluating their antibacterial properties. N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested against various bacteria, including Escherichia coli and Staphylococcus aureus. Compounds demonstrated active properties, highlighting the benzamide derivatives' potential as antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Neuroleptic and Antiproliferative Activity

Compounds structurally akin to this compound have been investigated for their neuroleptic activity. One study synthesized a series of benzamides and evaluated their effects on apomorphine-induced stereotyped behavior in rats, finding a correlation between structure and neuroleptic activity. This research underlines the potential use of such compounds in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981). Additionally, aroyl-pyrrolyl hydroxyamides have shown HDAC inhibitory activity, suggesting a role in cancer therapy by inducing antiproliferative and cytodifferentiation properties against human leukemia cells (Mai et al., 2006).

Photocatalytic Degradation and Environmental Applications

The photocatalytic degradation of pyridine, a noxious chemical, over TiO2 has been studied, with findings indicating rapid elimination compared to benzamide. This research contributes to understanding the environmental applications of photocatalytic processes for degrading harmful organic compounds in water (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[(3-pyrrolidin-1-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-23(2,27)12-11-18-7-5-9-20(15-18)22(26)24-17-19-8-6-10-21(16-19)25-13-3-4-14-25/h5-10,15-16,27H,3-4,11-14,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRIGAWQDRGXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.